6-Cyclopropyl-2,4-dihydroxy-pyridine
Description
6-Cyclopropyl-2,4-dihydroxy-pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with cyclopropyl and hydroxyl groups. The dihydroxy groups at positions 2 and 4 enhance polarity, impacting solubility and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
6-cyclopropyl-4-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9NO2/c10-6-3-7(5-1-2-5)9-8(11)4-6/h3-5H,1-2H2,(H2,9,10,11) |
InChI Key |
ZHCGZKRKGPVKJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=O)N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on 6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9) and 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8), which differ significantly from 6-Cyclopropyl-2,4-dihydroxy-pyridine in structure and properties. Below is a comparative analysis based on substituents, heterocyclic cores, and uses:
Table 1: Structural and Functional Comparison
Key Findings:
Heterocyclic Core Differences :
- Pyridine (6-membered, one nitrogen) vs. pyrimidine (6-membered, two nitrogens): Pyrimidines generally exhibit higher polarity and varied hydrogen-bonding profiles compared to pyridines.
- The cyclopropyl group in this compound may confer steric hindrance absent in chlorine- or methyl-substituted analogs .
Substituent Effects: Chlorine: Enhances electrophilicity and stability in pyrimidines (e.g., 6-Chloro-4-hydroxypyrimidine) but may increase toxicity risks .
Functional Group Impact :
- Carboxylic acid (in 2-Chloro-6-methylpyrimidine-4-carboxylic acid) increases acidity and metal-binding capacity, unlike hydroxyl groups in the target compound .
Safety and Handling: 6-Chloro-4-hydroxypyrimidine lacks detailed safety data in the evidence, but its use is restricted to controlled environments . No safety information is available for this compound in the provided sources.
Limitations and Notes
- Comparisons are extrapolated from structurally dissimilar compounds (pyrimidines vs. pyridines).
- Recommendations : Further research should consult peer-reviewed studies on cyclopropyl-substituted pyridines, such as solubility assays, toxicity profiles, and synthetic routes.
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